P-TOLUNITRILE-D7
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Overview
Description
P-Tolunitrile-D7 (also known as PTN-D7) is an isotopically labeled organic compound with a wide range of applications in scientific research. It is a derivative of toluene, a common aromatic hydrocarbon, and is synthesized in a laboratory setting. It is used in a variety of studies, including those involving biochemical and physiological effects, as well as in experiments to develop new synthetic methods. PTN-D7 is unique in that it is a stable and non-toxic compound that can be used in a variety of methods, making it a valuable tool in the laboratory.
Scientific Research Applications
Synthesis and Chemical Reactions
P-tolunitrile, a cyanobenzene derivative, is significant in organic synthesis and chemical reactions. It has been studied for its efficient synthesis through liquid phase ammoxidation of p-xylene, offering a solvent-free, one-pot procedure with high selectivity and yield under optimized conditions (Yulong, 2006). The synthesis of p-tolunitrile also explores the selective ammoxidation of methylbenzyl chlorides, showing significant advantages in terms of reaction conditions and selectivity towards mono-nitriles (Xie et al., 2010). These methods provide new pathways for preparing alkylbenzonitriles and other aromatic nitriles, highlighting the chemical versatility of p-tolunitrile in synthetic organic chemistry.
Spectroscopy and Molecular Analysis
The pulsed field ionisation—ZEKE photoelectron spectroscopy applied to p-tolunitrile has shed light on its electronic structure, revealing well-resolved anharmonic structures attributed to internal rotational motion of the methyl group in the cation (Suzuki et al., 2005). Furthermore, the vibronic spectroscopy of jet-cooled p-cyanobenzyl radical, generated from p-tolunitrile, has been used to analyze vibrational mode frequencies in the ground electronic state, facilitating a deeper understanding of the molecular dynamics and electronic transitions (Lee & Ahn, 2000).
Photocatalysis and Chemical Transformations
P-tolunitrile has been used as a substrate in studies exploring the selective oxygenation of ring-substituted toluenes with electron-withdrawing substituents. This process, facilitated by photocatalysis under specific conditions, yields corresponding aldehydes, demonstrating the role of p-tolunitrile in photocatalytic applications and the potential for selective chemical transformations (Ohkubo et al., 2003).
Theoretical and Computational Studies
Theoretical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been applied to p-tolunitrile to study its molecular structure, vibrational spectra, and hyperconjugative interactions. These studies provide insights into the conformational stability and electronic properties of p-tolunitrile, aiding in the understanding of its behavior in various chemical contexts (Janaki et al., 2013).
Mechanism of Action
Target of Action
P-TOLUNITRILE-D7, also known as 4-Cyanotoluene , is a derivative of p-Tolunitrile It’s known that nitriles, such as p-tolunitrile, often target enzymes or proteins that can catalyze their hydrolysis, leading to the formation of carboxylic acids and ammonia .
Mode of Action
A ring-substituted toluene like p-tolunitrile, which has an electron-withdrawing substituent, is known to be oxygenated by molecular oxygen to yield the corresponding aldehyde . This reaction is facilitated by a photocatalyst under photoirradiation with an Hg lamp . It’s plausible that this compound may undergo similar reactions.
Biochemical Pathways
Given its structural similarity to p-tolunitrile, it might be involved in similar biochemical transformations, such as the oxygenation process mentioned above .
Pharmacokinetics
P-Tolunitrile, for instance, is very soluble in alcohol and diethyl ether but insoluble in water . These properties could influence the ADME characteristics of this compound.
Result of Action
Based on the known reactions of p-tolunitrile, it can be inferred that the compound might lead to the production of specific aldehydes upon oxygenation . These aldehydes could further participate in various biochemical reactions, potentially influencing cellular processes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of P-TOLUNITRILE-D7 involves the conversion of p-tolunitrile to P-TOLUNITRILE-D7 by using deuterium oxide (D2O) as a deuterium source.", "Starting Materials": [ "p-tolunitrile", "deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Dissolve p-tolunitrile in deuterium oxide (D2O)", "Step 2: Heat the mixture at a temperature of 100-120°C for 24-48 hours", "Step 3: Cool the reaction mixture to room temperature", "Step 4: Isolate the product by filtration or extraction", "Step 5: Purify the product by recrystallization or chromatography" ] } | |
1219804-01-9 | |
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
synonyms |
P-TOLUNITRILE-D7 |
Origin of Product |
United States |
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